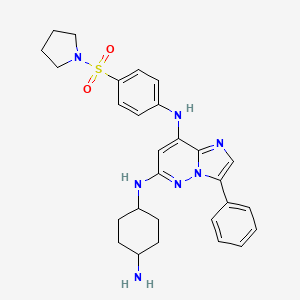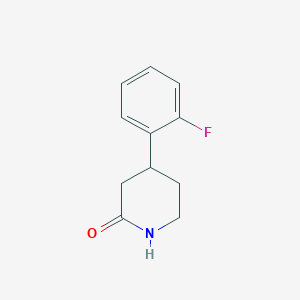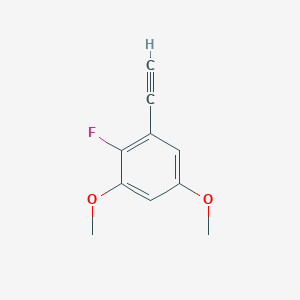
3-Cyano-D-phenylalanine methyl ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-D-phenylalanine methyl ester hydrochloride: is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a cyano group (-CN) attached to the phenyl ring and a methyl ester group (-COOCH3) attached to the carboxyl group of the amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-Cyano-D-phenylalanine with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification . The product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of 3-Cyano-D-phenylalanine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry: 3-Cyano-D-phenylalanine methyl ester hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and bioactive compounds .
Biology: In biological research, this compound is used to study the structure and function of proteins. It is incorporated into peptides and proteins to investigate their biochemical properties and interactions .
Medicine: In medicinal chemistry, 3-Cyano-D-phenylalanine methyl ester hydrochloride is used in the development of new drugs. It is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor agonist .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Cyano-D-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets. The cyano group and methyl ester group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
3-Cyano-L-phenylalanine methyl ester hydrochloride: Similar in structure but differs in the stereochemistry of the amino acid.
D-Phenylalanine methyl ester hydrochloride: Lacks the cyano group, making it less reactive in certain chemical reactions.
L-Phenylalanine methyl ester hydrochloride: Similar to D-Phenylalanine methyl ester hydrochloride but differs in stereochemistry.
Uniqueness: 3-Cyano-D-phenylalanine methyl ester hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. The D-configuration of the amino acid also contributes to its unique properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(3-cyanophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12;/h2-5,10H,6,13H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
XXZHQCDQCKLSAF-HNCPQSOCSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=CC=C1)C#N)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


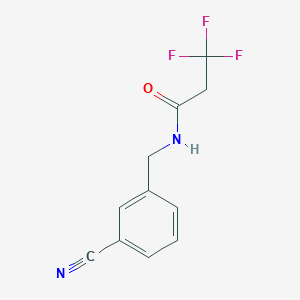
![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
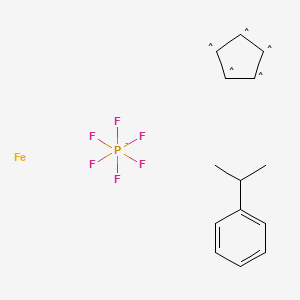
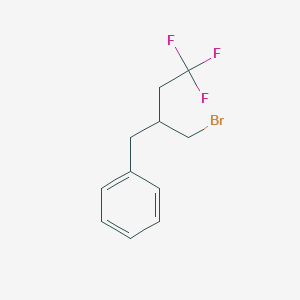
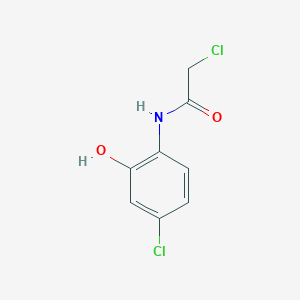
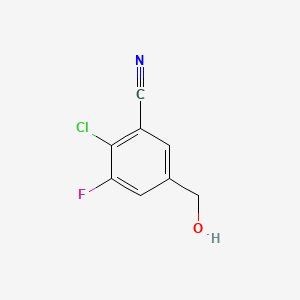
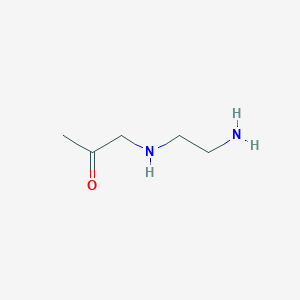
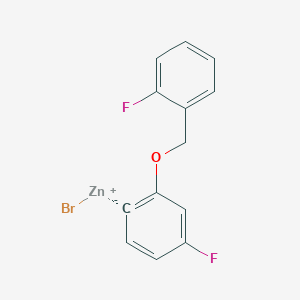
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
